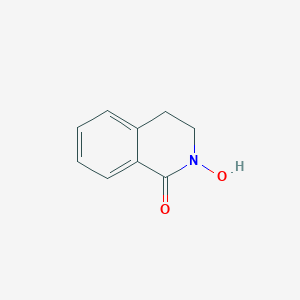
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a dihydroisoquinolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine, followed by cyclization, can be used to prepare this compound. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of isoquinolinone derivatives.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while reduction can produce dihydroisoquinoline derivatives.
科学的研究の応用
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: It may be explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and signaling pathways. The hydroxyl group and the isoquinolinone moiety play crucial roles in its binding affinity and activity.
類似化合物との比較
Similar Compounds
Isoquinolinone: Lacks the hydroxyl group at the 2-position.
Dihydroisoquinoline: Lacks the carbonyl group at the 1-position.
Quinolinone: Contains a nitrogen atom in a different position within the ring system.
Uniqueness
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both a hydroxyl group and a dihydroisoquinolinone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
生物活性
2-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antifungal, anti-inflammatory, and antioxidant effects. The compound's structural characteristics contribute significantly to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a hydroxyl group and a dihydroisoquinoline framework, which are essential for its biological activities.
1. Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been tested against various fungal strains and demonstrated notable effectiveness. For instance, in vitro studies have shown that the compound can inhibit the growth of Candida albicans and Aspergillus niger at concentrations as low as 50 µg/mL.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In a study assessing the inhibition of albumin denaturation, it was found that this compound provided substantial protection against denaturation at concentrations similar to established anti-inflammatory agents like quercetin . This suggests a mechanism by which the compound may mitigate inflammatory responses through protein stabilization.
3. Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. The ability to neutralize reactive oxygen species (ROS) is attributed to the presence of the hydroxyl group in its structure, which plays a crucial role in radical scavenging mechanisms .
Data Summary
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, researchers tested the antifungal efficacy of this compound against clinical isolates of Candida albicans. The results indicated a significant reduction in fungal load when treated with the compound compared to untreated controls.
Case Study 2: Inhibition of Inflammation
A study on the anti-inflammatory properties involved administering the compound to a murine model of inflammation induced by carrageenan. The results showed a marked decrease in paw edema compared to control groups, underscoring its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-hydroxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKBTMVISFSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













